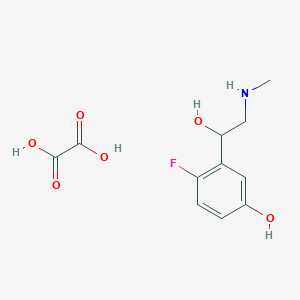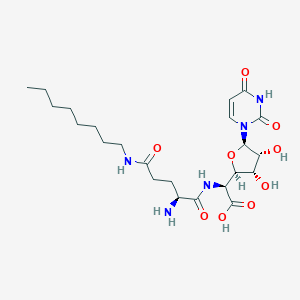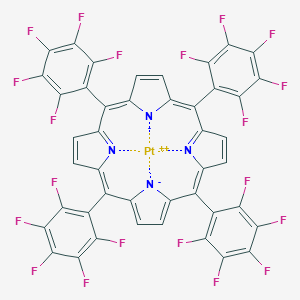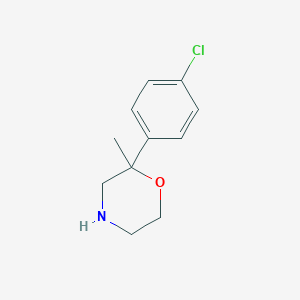
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol, also known as Oxifentorex, is a chemical compound that belongs to the class of phenethylamines. It is a sympathomimetic agent that stimulates the central nervous system and has been used as a weight-loss drug in some countries. In recent years, there has been a growing interest in the scientific research application of Oxifentorex due to its potential therapeutic benefits.
Wirkmechanismus
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, energy, and focus.
Biochemische Und Physiologische Effekte
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and metabolic rate. It also increases the release of glucose and fatty acids from adipose tissue, leading to increased energy production. It has been found to have a positive effect on mood and cognitive function, improving memory and attention.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It has also been shown to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways. However, its use in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.
Zukünftige Richtungen
There are several future directions for the scientific research application of 4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its potential as an anticancer agent and its long-term effects on human health.
Synthesemethoden
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid can be synthesized using various methods, including the condensation of 3-fluoro-4-hydroxyphenylacetonitrile with N-methyl-N-(2-hydroxyethyl)amine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid has been studied for its potential therapeutic benefits in various areas, including cardiovascular diseases, neurodegenerative disorders, and cancer. In cardiovascular research, it has been shown to improve heart function and reduce inflammation in animal models. In neurodegenerative research, it has been found to have neuroprotective effects and improve cognitive function in animal models. In cancer research, it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
109672-75-5 |
|---|---|
Produktname |
4-Fluoro-3-(1-hydroxy-2-methylamino-ethyl)phenol; oxalic acid |
Molekularformel |
C11H14FNO6 |
Molekulargewicht |
275.23 g/mol |
IUPAC-Name |
4-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid |
InChI |
InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XFKFFBJDUMGVTH-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O |
Kanonische SMILES |
CNCC(C1=C(C=CC(=C1)O)F)O.C(=O)(C(=O)O)O |
Synonyme |
6-fluorophenylephrine 6-FPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)





![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)



